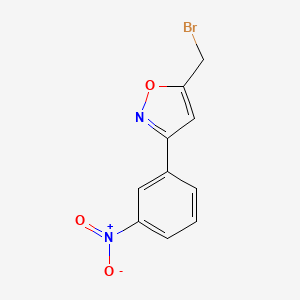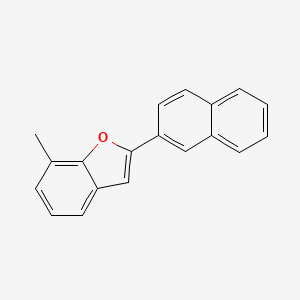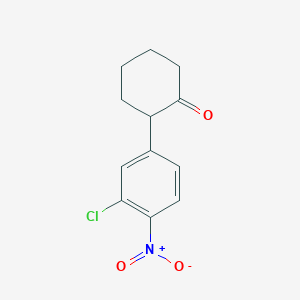
lithium;magnesium;butane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;magnesium;butane;chloride is a compound that combines lithium, magnesium, butane, and chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium;magnesium;butane;chloride typically involves the reaction of butane with lithium and magnesium in the presence of chloride ions. One common method is the reaction of butyl chloride with lithium and magnesium in an ether solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can involve the use of large-scale reactors where butyl chloride is reacted with lithium and magnesium under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;magnesium;butane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield butanol or butanone, while reduction could produce butane or butene.
Applications De Recherche Scientifique
Lithium;magnesium;butane;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which lithium;magnesium;butane;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium;magnesium;butane;chloride include:
- Lithium;magnesium;propane;chloride
- Lithium;magnesium;pentane;chloride
- Lithium;magnesium;hexane;chloride
Uniqueness
This compound is unique due to its specific combination of lithium, magnesium, butane, and chloride ions. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from other similar compounds. For example, the presence of butane in the compound’s structure may influence its solubility and reactivity compared to compounds with different alkane chains.
Propriétés
Formule moléculaire |
C8H18ClLiMg |
|---|---|
Poids moléculaire |
181.0 g/mol |
Nom IUPAC |
lithium;magnesium;butane;chloride |
InChI |
InChI=1S/2C4H9.ClH.Li.Mg/c2*1-3-4-2;;;/h2*3H,4H2,1-2H3;1H;;/q2*-1;;+1;+2/p-1 |
Clé InChI |
BSCQOKMJZTUXHZ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC[CH-]C.CC[CH-]C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


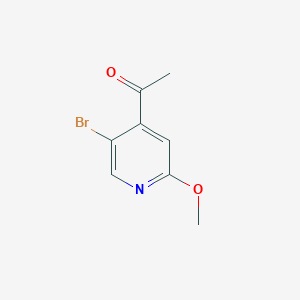
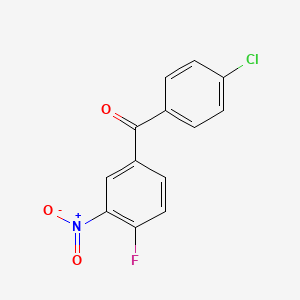


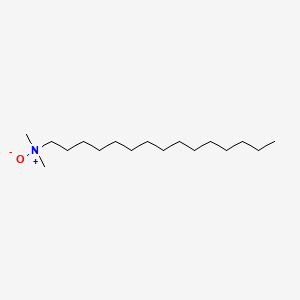

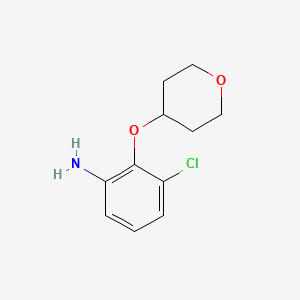

![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
